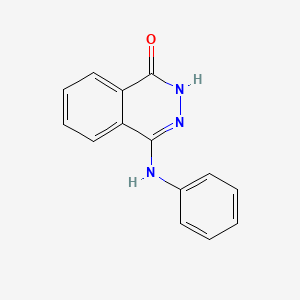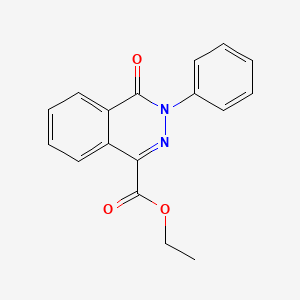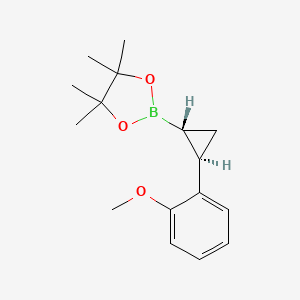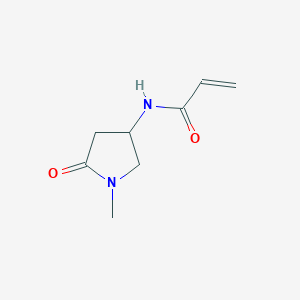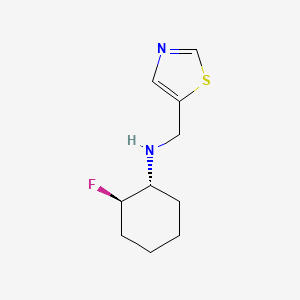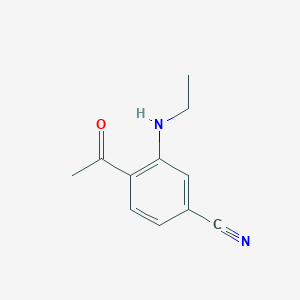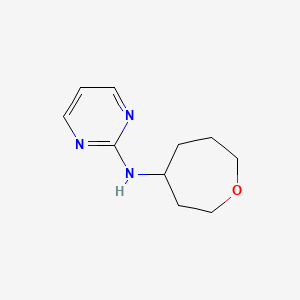
N-(oxepan-4-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(oxepan-4-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with an oxepan-4-yl group at the nitrogen atom. Pyrimidines are known for their significant role in medicinal chemistry due to their presence in nucleic acids and various bioactive molecules . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(oxepan-4-yl)pyrimidin-2-amine typically involves the reaction of pyrimidin-2-amine with oxepan-4-yl derivatives under controlled conditions. One common method includes:
Starting Materials: Pyrimidin-2-amine and oxepan-4-yl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane at room temperature.
Procedure: The oxepan-4-yl chloride is added dropwise to a solution of pyrimidin-2-amine and triethylamine in dichloromethane. The mixture is stirred for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxepan-4-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products:
Oxidation: Formation of N-(oxepan-4-yl)pyrimidin-2-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
N-(oxepan-4-yl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(oxepan-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways, resulting in therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparaison Avec Des Composés Similaires
Pyrimidin-2-amine: The parent compound without the oxepan-4-yl group.
N-(oxepan-4-yl)-4-pyrazin-2-ylpyrimidin-2-amine: A derivative with an additional pyrazin-2-yl group.
Uniqueness: N-(oxepan-4-yl)pyrimidin-2-amine is unique due to the presence of the oxepan-4-yl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and bioactivity compared to its analogs .
Propriétés
IUPAC Name |
N-(oxepan-4-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-9(4-8-14-7-1)13-10-11-5-2-6-12-10/h2,5-6,9H,1,3-4,7-8H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTNAEDLEXNSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
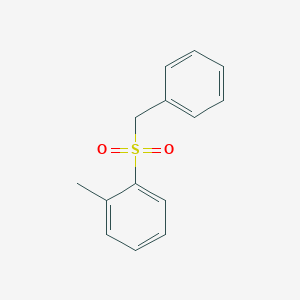
![2-[1-(2-Methylpropyl)triazol-4-yl]pyridine](/img/structure/B6749029.png)
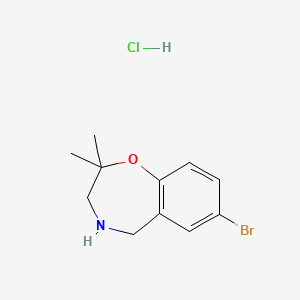
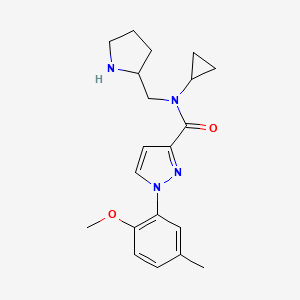
![N-[2-(1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B6749047.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-2-cyclopropylfuran-3-carboxamide](/img/structure/B6749059.png)
![3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B6749061.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B6749062.png)
